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Compound of Interest

Compound Name: palm11-PrRP31

Cat. No.: B15606337 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration and effects of

palm11-PrRP31, a palmitoylated analog of prolactin-releasing peptide 31, in various rat

models of diabetes and obesity. The protocols and data presented are synthesized from

preclinical studies and are intended to guide researchers in designing and conducting their own

experiments.

Introduction
Prolactin-releasing peptide (PrRP) is a neuropeptide with anorexigenic properties, playing a

role in the regulation of food intake and energy balance.[1][2] Its therapeutic potential for

obesity and type 2 diabetes is limited by its poor stability and inability to cross the blood-brain

barrier after peripheral administration. The novel analog, palm11-PrRP31, is a more stable,

lipidized version of PrRP31 that can act centrally after peripheral administration.[3][4] This

analog has demonstrated significant anti-obesity and glucose-lowering effects in several rat

models of metabolic disease.[3][5]

Data Presentation
The following tables summarize the quantitative effects of palm11-PrRP31 administration in

different rat models of diabetes and obesity.

Table 1: Effects of palm11-PrRP31 on Body Weight and Food Intake
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Rat
Model

Treatmen
t Group

Dose and
Administr
ation

Duration
Change
in Body
Weight

Change
in Food
Intake

Referenc
e

Wistar

Kyoto

(WKY)

Rats (High-

Fat Diet-

Induced

Obesity)

palm11-

PrRP31

5 mg/kg,

IP, once

daily (Mon-

Fri)

6 weeks

Significant

decrease

compared

to vehicle

Significant

decrease

compared

to vehicle

[3]

Sprague-

Dawley

Rats (Diet-

Induced

Obesity)

palm-

PrRP31

0.2, 1, and

5 mg/kg,

IP, twice

daily

17 days

Dose-

dependent

decrease

(up to 8%)

Lowered

by 24% at

highest

dose

Spontaneo

usly

Hypertensi

ve Obese

(SHROB)

Rats

palm11-

PrRP31

5 mg/kg,

IP, once

daily

21 days
Minimal

change

Lowered,

but less

pronounce

d than in

SHR

[6]

Zucker

Diabetic

Fatty (ZDF)

Rats

palm-

PrRP31

Not

specified
2 weeks

Not

significantl

y affected

Decreased

fa/fa Rats

(Leptin

Signaling

Disruption)

palm11-

PrRP31

5

mg/kg/day,

osmotic

pump

2 months

No

significant

change

No

significant

change

[7]

Table 2: Effects of palm11-PrRP31 on Glucose Metabolism and Related Parameters
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Rat Model Treatment Group Key Findings Reference

Wistar Kyoto (WKY)

Rats (High-Fat Diet-

Induced Obesity)

palm11-PrRP31 (5

mg/kg, IP)

Significantly improved

glucose tolerance

(OGTT), attenuated

robust glucose

intolerance. No

significant effect on

fasted plasma glucose

or insulin.

[3][8]

Sprague-Dawley Rats

(Diet-Induced Obesity)

palm-PrRP31 (0.2, 1,

5 mg/kg, IP)

Improved glucose

tolerance in a dose-

dependent manner.

Spontaneously

Hypertensive Obese

(SHROB) Rats

palm11-PrRP31 (5

mg/kg, IP)

Markedly improved

glucose tolerance

(OGTT). Ameliorated

HOMA index and

insulin/glucagon ratio.

Increased insulin

receptor substrate 1

and 2 expression in

fat.

[6]

Zucker Diabetic Fatty

(ZDF) Rats
palm-PrRP31

Did not significantly

affect glucose

tolerance.

fa/fa Rats (Leptin

Signaling Disruption)

palm11-PrRP31 (5

mg/kg/day, osmotic

pump)

Did not attenuate

glucose tolerance.

Ameliorated leptin and

insulin signaling in the

hippocampus.

[7]

Experimental Protocols
Induction of Diabetes/Obesity in Rat Models
a. High-Fat Diet (HFD)-Induced Obesity and Glucose Intolerance in Wistar Kyoto (WKY) Rats
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Animals: Male Wistar Kyoto (WKY) rats.

Diet: A high-fat diet with 60% of calories from fat is provided for an extended period (e.g., 52

weeks) to induce obesity and glucose intolerance.[3] A control group is fed a standard low-fat

diet.

Monitoring: Body weight and food intake are monitored regularly. Glucose tolerance can be

assessed periodically.

Preparation and Administration of palm11-PrRP31
Synthesis: The palm11-PrRP31 analog, with the sequence SRTHRHSMEIK(N-γ-E(N-

palmitoyl))TPDINPAWYASRGIRPVGRF-NH2, is synthesized and purified.[3]

Preparation: For intraperitoneal (IP) injection, palm11-PrRP31 is dissolved in saline.[3] For

continuous infusion, it is dissolved in a suitable vehicle for use in osmotic pumps.

Administration:

Intraperitoneal (IP) Injection: Administered at a dose of 5 mg/kg, typically once daily.[3][6]

The volume is usually 1.0 ml/kg.[6]

Subcutaneous Infusion via Osmotic Pump: For long-term studies, Alzet osmotic pumps

can be used to deliver a continuous dose, for example, 5 mg/kg per day.[7]

Key Experimental Assays
a. Oral Glucose Tolerance Test (OGTT)

Fasting: Rats are fasted overnight (approximately 16-18 hours) with free access to water.[3]

Baseline Glucose: A baseline blood sample is collected from the tail vein to measure fasting

blood glucose.

Glucose Administration: A glucose solution is administered orally by gavage at a dose of 1.5

g/kg or 2 g/kg of body weight.
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Blood Sampling: Blood samples are collected from the tail vein at various time points after

glucose administration (e.g., 30, 60, 120, and 180 minutes).

Analysis: Blood glucose levels are measured at each time point. The area under the curve

(AUC) for glucose is calculated to assess glucose tolerance.[8]

b. Biochemical Analysis

Plasma Collection: At the end of the study, rats are fasted, and blood is collected into tubes

containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation.

Parameters Measured:

Insulin, Leptin, Glucagon: Measured using commercially available ELISA kits.

HbA1c: Measured to assess long-term glycemic control.

Triglycerides, Cholesterol, Free Fatty Acids: Measured using standard enzymatic assays.

HOMA-IR: The homeostatic model assessment of insulin resistance can be calculated using

fasting glucose and insulin levels.

c. Gene and Protein Expression Analysis

Tissue Collection: Tissues such as the liver, epididymal white adipose tissue (eWAT), and

hypothalamus are collected, snap-frozen in liquid nitrogen, and stored at -80°C.

RNA Extraction and qPCR: Total RNA is extracted, and quantitative real-time PCR is

performed to measure the mRNA expression of genes involved in glucose metabolism (e.g.,

Glut4, Irs1) and lipogenesis.[3]

Western Blotting: Protein is extracted from tissues to measure the levels and

phosphorylation state of key signaling proteins (e.g., AKT, ERK, STAT3).[1]

Visualizations
Experimental Workflow
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Caption: Experimental workflow for studying palm11-PrRP31 in diabetic rat models.
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Caption: Simplified signaling pathway of palm11-PrRP31.

Discussion and Conclusion
The administration of palm11-PrRP31 has shown promising therapeutic effects in various rat

models of diabetes and obesity. It effectively reduces body weight and food intake, and

significantly improves glucose tolerance.[3] The underlying mechanism of action involves the

activation of the GPR10 receptor, leading to the stimulation of downstream signaling pathways

such as PI3K/Akt and ERK/CREB.[1] These pathways are known to play crucial roles in

regulating glucose metabolism and cell survival.

Interestingly, the efficacy of palm11-PrRP31, particularly its anti-obesity effects, appears to be

dependent on intact leptin signaling.[7] This suggests a complex interplay and crosstalk

between the PrRP, insulin, and leptin signaling pathways. In models with disrupted leptin

signaling, such as fa/fa rats, the glucose-lowering effects of palm11-PrRP31 are diminished,

although some neuroprotective effects are retained.[7]

These findings highlight the potential of palm11-PrRP31 as a novel therapeutic agent for the

treatment of obesity and type 2 diabetes. Further research is warranted to fully elucidate its

molecular mechanisms of action and to evaluate its safety and efficacy in more advanced

preclinical models. The protocols and data presented herein provide a solid foundation for

researchers to build upon in their investigation of this promising compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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